molecular formula C26H32N2O4 B256209 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one

Numéro de catalogue B256209
Poids moléculaire: 436.5 g/mol
Clé InChI: RYSMRDXTZKSFEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one, also known as DMH1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2008 and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future directions.

Mécanisme D'action

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one is a selective inhibitor of bone morphogenetic protein (BMP) signaling, which is a key pathway involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one binds to the BMP type I receptor, ALK2, and inhibits its kinase activity, which results in the inhibition of downstream signaling. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. In fibrosis, the inhibition of BMP signaling leads to the inhibition of TGF-β signaling, which is a key pathway involved in the development and progression of fibrosis. In bone disorders, the inhibition of BMP signaling promotes the differentiation of mesenchymal stem cells into osteoblasts, which are responsible for bone formation.
Biochemical and Physiological Effects
3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to have various biochemical and physiological effects, depending on the disease and cell type being studied. In cancer cells, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. In fibroblasts, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to inhibit the differentiation of fibroblasts into myofibroblasts, which are responsible for the deposition of extracellular matrix in fibrotic tissues. In mesenchymal stem cells, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to promote the differentiation of mesenchymal stem cells into osteoblasts, which are responsible for bone formation.

Avantages Et Limitations Des Expériences En Laboratoire

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit BMP signaling in various cell types. However, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one also has several limitations, including its poor solubility in water and its potential toxicity at high concentrations. 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one also has limited bioavailability, which may limit its potential therapeutic applications in vivo.

Orientations Futures

There are several potential future directions for the study of 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one, including the development of more potent and selective inhibitors of BMP signaling, the investigation of the role of BMP signaling in other diseases, and the development of new therapeutic applications for 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one. One potential future direction is the investigation of the role of BMP signaling in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential future direction is the investigation of the role of BMP signaling in immune system regulation and the development of new immunotherapeutic approaches using BMP inhibitors.

Méthodes De Synthèse

The synthesis of 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3,5-dimethylphenol, which is then converted to 3,5-dimethylphenol acetate. The next step involves the conversion of 3,5-dimethylphenol acetate to 3-(3,5-dimethylphenoxy)benzaldehyde, which is then reacted with 2-methyl-7-hydroxy-4H-chromen-4-one in the presence of a base to obtain 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one. The final step involves the methylation of the piperidine nitrogen to obtain the final product.

Applications De Recherche Scientifique

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and bone disorders. In cancer, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has also been shown to inhibit the proliferation and migration of cancer stem cells, which are believed to be responsible for tumor initiation, progression, and recurrence.
In fibrosis, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to inhibit the activation of transforming growth factor-beta (TGF-β) signaling, which is a key pathway involved in the development and progression of fibrosis. 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has also been shown to inhibit the differentiation of fibroblasts into myofibroblasts, which are the main cell type involved in the deposition of extracellular matrix in fibrotic tissues.
In bone disorders, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to promote the differentiation of mesenchymal stem cells into osteoblasts, which are responsible for bone formation. 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has also been shown to inhibit the differentiation of mesenchymal stem cells into adipocytes, which are responsible for fat formation.

Propriétés

Nom du produit

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one

Formule moléculaire

C26H32N2O4

Poids moléculaire

436.5 g/mol

Nom IUPAC

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]chromen-4-one

InChI

InChI=1S/C26H32N2O4/c1-16-12-17(2)14-20(13-16)32-25-18(3)31-26-21(24(25)30)6-7-23(29)22(26)15-28(5)19-8-10-27(4)11-9-19/h6-7,12-14,19,29H,8-11,15H2,1-5H3

Clé InChI

RYSMRDXTZKSFEY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C4CCN(CC4)C)O)C)C

SMILES canonique

CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C4CCN(CC4)C)O)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.